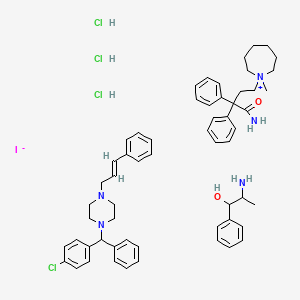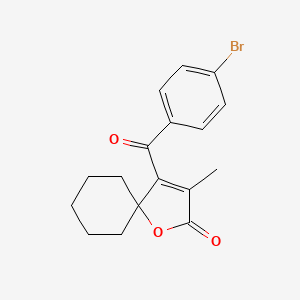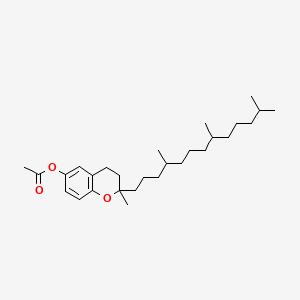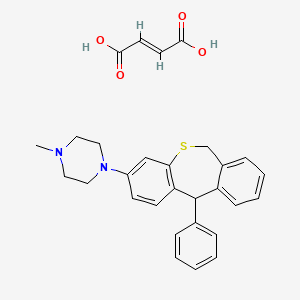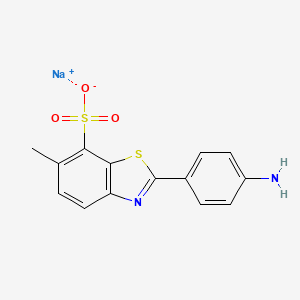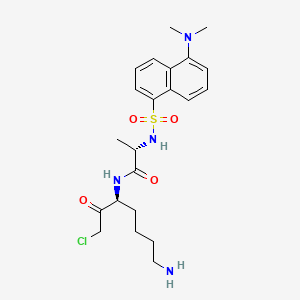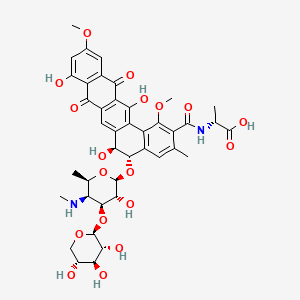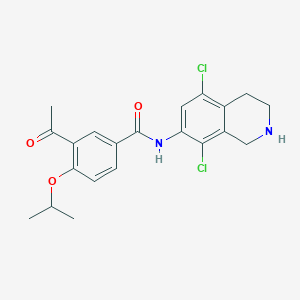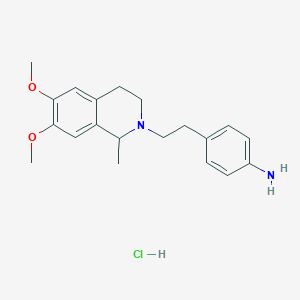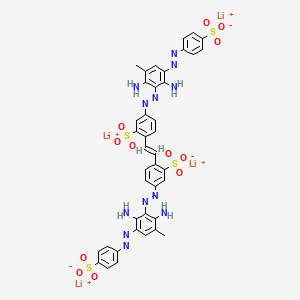
Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((2,6-diamino-3-methyl-5-((4-sulfophenyl)azo)phenyl)azo)-, tetralithium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((2,6-diamino-3-methyl-5-((4-sulfophenyl)azo)phenyl)azo)-, tetralithium salt is a complex organic compound with significant applications in various fields. This compound is characterized by its intricate structure, which includes multiple azo groups and sulfonic acid functionalities. It is often used in scientific research and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((2,6-diamino-3-methyl-5-((4-sulfophenyl)azo)phenyl)azo)-, tetralithium salt involves several steps. The process typically starts with the preparation of the azo compound through diazotization and coupling reactions. The sulfonation of the aromatic rings is then carried out to introduce the sulfonic acid groups. The final step involves the lithiation to form the tetralithium salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((2,6-diamino-3-methyl-5-((4-sulfophenyl)azo)phenyl)azo)-, tetralithium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((2,6-diamino-3-methyl-5-((4-sulfophenyl)azo)phenyl)azo)-, tetralithium salt involves its interaction with various molecular targets. The azo groups can form stable complexes with metal ions, while the sulfonic acid groups can participate in hydrogen bonding and ionic interactions. These interactions can affect the compound’s behavior in different environments and its ability to act as a catalyst or inhibitor in various chemical reactions.
Comparación Con Compuestos Similares
Similar compounds include other azo dyes and sulfonated aromatic compounds. Compared to these, Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((2,6-diamino-3-methyl-5-((4-sulfophenyl)azo)phenyl)azo)-, tetralithium salt stands out due to its unique combination of azo and sulfonic acid groups, which confer distinct chemical properties and reactivity. Some similar compounds include:
- Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[2-[2-methoxy-5-methyl-4-[2-(4-sulfophenyl)diazenyl]phenyl]-2-oxidodiazenyl]-, sodium salt
- Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-nitro-, reaction products with 3-[(4-amino-3-methoxyphenyl)azo]benzenesulfonic acid monosodium salt
These compounds share some structural similarities but differ in their specific functional groups and overall reactivity.
Propiedades
Número CAS |
64381-95-9 |
|---|---|
Fórmula molecular |
C40H32Li4N12O12S4 |
Peso molecular |
1028.9 g/mol |
Nombre IUPAC |
tetralithium;5-[[2,6-diamino-3-methyl-5-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]-2-[(E)-2-[4-[[2,6-diamino-3-methyl-5-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C40H36N12O12S4.4Li/c1-21-17-31(49-45-25-9-13-29(14-10-25)65(53,54)55)37(43)39(35(21)41)51-47-27-7-5-23(33(19-27)67(59,60)61)3-4-24-6-8-28(20-34(24)68(62,63)64)48-52-40-36(42)22(2)18-32(38(40)44)50-46-26-11-15-30(16-12-26)66(56,57)58;;;;/h3-20H,41-44H2,1-2H3,(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64);;;;/q;4*+1/p-4/b4-3+,49-45?,50-46?,51-47?,52-48?;;;; |
Clave InChI |
DWCKSZNXPGVTFY-MSNJXTIZSA-J |
SMILES isomérico |
[Li+].[Li+].[Li+].[Li+].CC1=CC(=C(C(=C1N)N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N=NC4=C(C(=CC(=C4N)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])C)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N)N=NC6=CC=C(C=C6)S(=O)(=O)[O-] |
SMILES canónico |
[Li+].[Li+].[Li+].[Li+].CC1=CC(=C(C(=C1N)N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=C(C(=CC(=C4N)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])C)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N)N=NC6=CC=C(C=C6)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


